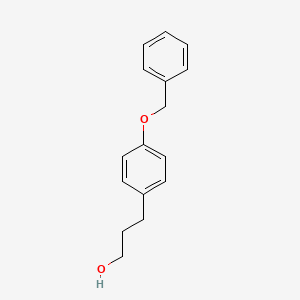

3-(4-(Benzyloxy)phenyl)propan-1-ol

Übersicht

Beschreibung

3-(4-(Benzyloxy)phenyl)propan-1-ol is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung: Antikrebsaktivität

3-(4-(Benzyloxy)phenyl)propan-1-ol: wurde auf seine potenziellen Antikrebs-Eigenschaften untersucht. Eine neuartige Reihe von Derivaten, die diese Verbindung enthalten, wurde synthetisiert und auf ihre inhibitorische Aktivität gegen menschliche Krebszelllinien wie MCF-7 (Brustkrebs), A549 (nicht-kleinzelliger Lungenkrebs), HCT-116 (Dickdarmkrebs) und SiHa (Gebärmutterhalskrebs) bewertet. Diese Studien sind entscheidend für die Entwicklung neuer Chemotherapeutika .

Biochemie: Enzyminhibition

Diese Verbindung wurde als Inhibitor der löslichen Epoxidhydrolase (sEH) identifiziert, einem Enzym, das am Metabolismus von Epoxiden zu Diolen beteiligt ist. Inhibitoren der sEH haben therapeutisches Potenzial für die Behandlung von Bluthochdruck und Entzündungen. Die Struktur der sEH im Komplex mit This compound wurde bestimmt und liefert Einblicke in die Entwicklung potenterer Inhibitoren .

Wirkmechanismus

Target of Action

The primary target of 3-(4-(Benzyloxy)phenyl)propan-1-ol is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

This compound interacts with sEH by forming hydrogen bonds with the catalytic residues of the enzyme, namely Asp335, Tyr383, and Tyr466 . This interaction inhibits the activity of sEH, thereby affecting the metabolism of EETs .

Biochemical Pathways

By inhibiting sEH, this compound affects the metabolic pathway of EETs . EETs are known to have anti-inflammatory and vasodilatory effects. Therefore, the inhibition of sEH can lead to an increase in EET levels, potentially enhancing these effects .

Pharmacokinetics

The compound’s interaction with seh suggests that it may have good bioavailability

Result of Action

The inhibition of sEH by this compound can lead to an increase in EET levels . This can potentially result in enhanced anti-inflammatory and vasodilatory effects, which may be beneficial in the treatment of conditions such as inflammation and hypertension .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, factors that affect the expression or activity of sEH could potentially influence the efficacy of this compound Additionally, factors that affect the compound’s stability, such as temperature and pH, could also play a role

Biochemische Analyse

Biochemical Properties

3-(4-(Benzyloxy)phenyl)propan-1-ol plays a role in several biochemical reactions. It has been shown to interact with soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols . This interaction suggests that this compound may act as an inhibitor of soluble epoxide hydrolase, potentially affecting the enzyme’s activity and the metabolic pathways it regulates. Additionally, the compound’s benzyloxy group can participate in nucleophilic substitution reactions, which may further influence its biochemical interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with soluble epoxide hydrolase can modulate the levels of epoxides and diols within cells, thereby affecting signaling pathways that rely on these molecules . Furthermore, changes in gene expression and metabolic fluxes have been noted in cells exposed to this compound, indicating its potential impact on cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of soluble epoxide hydrolase involves binding to the enzyme’s active site, thereby preventing the conversion of epoxides to diols . This inhibition can lead to an accumulation of epoxides, which may have downstream effects on cellular signaling and gene expression. Additionally, the compound’s benzyloxy group can undergo nucleophilic substitution reactions, further influencing its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of temporal effects in its biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cellular signaling pathways . At higher doses, toxic or adverse effects have been observed, including disruptions in cellular metabolism and gene expression . These threshold effects highlight the importance of dosage considerations in the biochemical analysis of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. Its interaction with soluble epoxide hydrolase suggests a role in the metabolism of epoxides to diols . Additionally, the compound may influence other metabolic pathways through its effects on gene expression and cellular signaling . The involvement of specific enzymes and cofactors in these pathways further underscores the compound’s biochemical significance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity and overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a key role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Biologische Aktivität

3-(4-(Benzyloxy)phenyl)propan-1-ol is a compound of increasing interest in pharmacological and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

This compound, with the chemical formula CHO, features a benzyloxy group attached to a propanol backbone. Its structure is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antioxidant and anti-inflammatory agent. It has also been explored for its role in modulating G protein-coupled receptors (GPCRs).

Antioxidant Activity

Research indicates that compounds similar to this compound possess antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity can contribute to protective effects against various diseases associated with oxidative damage.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through modulation of signaling pathways involved in inflammatory responses. For instance, it may inhibit the phosphorylation of key proteins involved in inflammatory signaling, which could be beneficial in conditions such as arthritis and other inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It has been identified as a potential antagonist for the GPR34 receptor, which plays a role in various pathological processes. Structure-activity relationship (SAR) studies have demonstrated that modifications to the compound can enhance its potency and selectivity against this receptor.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

- GPR34 Antagonism : A study reported that derivatives of 3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid exhibited significant antagonistic activity against GPR34, with one derivative showing an IC value of 0.059 μM in cell assays, indicating high potency and selectivity .

- Antioxidant Properties : Another study highlighted the antioxidant capacity of benzyloxy phenolic compounds, including this compound, demonstrating their ability to reduce oxidative stress markers in vitro .

- Anti-inflammatory Activity : In vitro assays indicated that compounds related to this compound could significantly inhibit pro-inflammatory cytokine production, suggesting potential applications in inflammatory disease treatment .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-(4-phenylmethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZALPKMIIYFLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377286 | |

| Record name | 3-[4-(Benzyloxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61440-45-7 | |

| Record name | 3-[4-(Benzyloxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research reveals the crystal structure of sEH in complex with 3-(4-(Benzyloxy)phenyl)propan-1-ol. [] This structural information provides valuable insights into the specific interactions between the compound and the enzyme's active site. By understanding this interaction, researchers can gain insights into the compound's potential as an sEH inhibitor and its potential downstream effects on epoxy fatty acid metabolism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.